REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].[OH:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[C:11]([C:17](Cl)=[O:18])[C:12](=[O:16])[O:13]2)=[CH:8][CH:7]=1>O1CCOCC1>[OH:4][CH2:3][CH2:2][NH:1][C:17]([C:11]1[C:12](=[O:16])[O:13][C:14]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[C:6]([OH:5])[CH:15]=2)=[O:18]
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C=C(C(OC2=C1)=O)C(=O)Cl
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 minutes, during which time a thick oil
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
precipitated that solidified
|
Type
|
CUSTOM
|
Details
|
The dioxane was decanted
|
Type
|
DISSOLUTION
|
Details
|
the precipitate dissolved in water
|
Type
|
CUSTOM
|
Details
|
Adjustment of the pH of the aqueous solution to 7.0 with glacial acetic acid resulted in precipitation of a tan solid
|
Type
|
CUSTOM
|
Details
|
The solid precipitate was recrystallized from water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(=O)C=1C(OC2=CC(=CC=C2C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |